molecular formula C20H29ClN2OS B5653859 N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide

N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide

Cat. No. B5653859
M. Wt: 381.0 g/mol
InChI Key: PGNPHTUDPKPYSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide involves multi-step chemical reactions. Compounds with similar structures have been synthesized through processes that may include Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation, as observed in the synthesis of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone (Xue Si-jia, 2012).

Molecular Structure Analysis

The molecular structure of compounds akin to N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide has been characterized by various spectroscopic techniques. For example, the structural elucidation of related compounds has been achieved using IR, 1H NMR, and mass spectroscopic data, alongside elemental analyses (C. Reddy et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of compounds in this category can be complex due to the presence of multiple functional groups. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a related compound, through a reaction between benzo[d]thiazol-2-amine and flurbiprofen, highlights the reactivity of such compounds (S. Manolov, I. Ivanov, & D. Bojilov, 2021).

Physical Properties Analysis

The physical properties of compounds like N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide can be determined through various analytical techniques. The vibrational spectra, for example, provide insights into the molecular conformation and stability of such compounds, as seen in the study of 2,2-diphenyl-4-(piperidin-1-yl)butanamide (Y. Mary et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by their molecular structure. The presence of specific functional groups such as amides, chlorobenzyl, and piperidinyl units can dictate their reactivity, solubility, and potential biological activity. For example, the synthesis and evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as allosteric enhancers of the A1 adenosine receptor demonstrate the bioactive potential of such structures (R. Romagnoli et al., 2008).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-(thian-4-yl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2OS/c21-19-6-2-1-5-17(19)14-22-20(24)8-7-16-4-3-11-23(15-16)18-9-12-25-13-10-18/h1-2,5-6,16,18H,3-4,7-15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNPHTUDPKPYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCSCC2)CCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-3-[1-(thian-4-yl)piperidin-3-yl]propanamide

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